molecular formula C27H6BF27 B3302370 Tris[3,4,5-tris(trifluoromethyl)phenyl]borane CAS No. 916336-48-6

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane

Cat. No.: B3302370
CAS No.: 916336-48-6
M. Wt: 854.1 g/mol
InChI Key: RGGOCQMJTRZYPA-UHFFFAOYSA-N
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Description

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a borane compound characterized by the presence of three phenyl rings, each substituted with three trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various chemical reactions, particularly in hydroboration processes .

Preparation Methods

The synthesis of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane typically involves the reaction of boron trichloride with 3,4,5-tris(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The process involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is primarily known for its role in hydroboration reactions. It acts as a catalyst in the hydroboration of aldehydes, ketones, and imines. The compound is less effective in the hydroboration of alkenes and alkynes under conventional conditions but shows improved activity under microwave irradiation .

Types of reactions

    Hydroboration: The compound facilitates the addition of boron-hydrogen bonds to unsaturated substrates.

    Lewis acid catalysis: It acts as a Lewis acid in various catalytic processes.

Common reagents and conditions

Major products

    Boronate esters: Formed from the hydroboration of aldehydes, ketones, and imines.

Mechanism of Action

The mechanism by which Tris[3,4,5-tris(trifluoromethyl)phenyl]borane exerts its effects is primarily through its strong Lewis acidity. The compound can accept electron pairs from Lewis bases, facilitating various catalytic processes. In hydroboration reactions, it activates the boron-hydrogen bond, enabling its addition to unsaturated substrates .

Molecular targets and pathways

Comparison with Similar Compounds

Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is unique due to its high Lewis acidity and the presence of multiple trifluoromethyl groups, which enhance its electron-withdrawing properties. Similar compounds include:

These compounds share similar applications but differ in their electronic properties and reactivity, with this compound often showing enhanced activity in specific reactions due to its unique structure.

Properties

IUPAC Name

tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOCQMJTRZYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H6BF27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50847462
Record name Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50847462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916336-48-6
Record name Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50847462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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